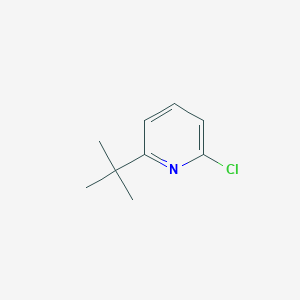

2-(tert-Butyl)-6-chloropyridine

Description

BenchChem offers high-quality 2-(tert-Butyl)-6-chloropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(tert-Butyl)-6-chloropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-tert-butyl-6-chloropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-9(2,3)7-5-4-6-8(10)11-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEALNUOZWKTJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(tert-Butyl)-6-chloropyridine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(tert-Butyl)-6-chloropyridine (CAS No. 97691-23-1), a sterically hindered heterocyclic building block of increasing importance in medicinal chemistry. Its unique substitution pattern, featuring a bulky tert-butyl group ortho to the nitrogen and a reactive chlorine atom, imparts valuable physicochemical and reactive properties. This guide delves into the synthesis, reactivity, and applications of this compound, with a particular focus on its role as a key intermediate in the development of kinase inhibitors and other therapeutic agents. Detailed protocols, mechanistic insights, and a thorough analysis of its chemical properties are presented to empower researchers in leveraging this versatile molecule for accelerated drug discovery programs.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of approved drugs and clinical candidates.[1] Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated, influencing solubility and target engagement. Strategic substitution of the pyridine ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. 2-(tert-Butyl)-6-chloropyridine has emerged as a particularly valuable synthon due to the interplay of its two substituents. The tert-butyl group provides steric bulk, which can be exploited to confer selectivity for a biological target and can also shield adjacent positions from metabolic attack. The chlorine atom at the 6-position serves as a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions, enabling the construction of complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is critical for its effective use.

Physicochemical Properties

The properties of 2-(tert-Butyl)-6-chloropyridine are summarized in the table below. The presence of the lipophilic tert-butyl group is expected to increase its logP compared to simpler chloropyridines, a factor that can influence cell permeability and plasma protein binding in derivative molecules.

| Property | Value | Source |

| CAS Number | 97691-23-1 | [2] |

| Molecular Formula | C₉H₁₂ClN | [2] |

| Molecular Weight | 169.65 g/mol | [2] |

| IUPAC Name | 2-(tert-Butyl)-6-chloropyridine | [2] |

| Appearance | Colorless to light yellow liquid | Commercial Suppliers |

| Boiling Point | 81-82 °C (predicted) | [3] |

| Density | 1.051 ± 0.06 g/cm³ (predicted) | [3] |

| SMILES | CC(C)(C)c1cccc(n1)Cl | [2] |

Spectroscopic Characterization

While a publicly available, peer-reviewed full dataset for 2-(tert-Butyl)-6-chloropyridine is elusive, its spectral characteristics can be reliably predicted based on data from closely related analogs such as 2,6-di-tert-butylpyridine and 2-chloropyridine.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group around 1.3-1.4 ppm. The three aromatic protons on the pyridine ring will appear as a set of coupled multiplets in the region of 7.0-8.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will feature a quaternary carbon signal for the tert-butyl group around 30-35 ppm and the associated methyl carbons. The five aromatic carbons will resonate in the downfield region (120-160 ppm), with the carbon bearing the chlorine atom being the most deshielded.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 169 and a characteristic M+2 peak at m/z 171 with an intensity of approximately one-third of the M+ peak, confirming the presence of a single chlorine atom.

Synthesis of 2-(tert-Butyl)-6-chloropyridine

The synthesis of 2-(tert-Butyl)-6-chloropyridine is not widely documented in peer-reviewed literature with a detailed experimental protocol. However, a robust synthetic strategy can be devised based on established methodologies for the functionalization of pyridine rings, particularly ortho-lithiation followed by chlorination. The following protocol is a representative synthesis based on analogous procedures described for related isomers.[4]

Representative Synthetic Protocol: Directed ortho-Metalation and Chlorination

This two-step conceptual pathway starts from the commercially available 2-(tert-butyl)pyridine. The directing effect of the pyridine nitrogen allows for regioselective deprotonation at the C6 position.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add a solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in hexanes/THF to the cooled THF. To this, add a solution of 2-(tert-butyl)pyridine in anhydrous THF dropwise, maintaining the internal temperature below -70 °C.

-

Lithiation: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours. The formation of the lithiated intermediate can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation at the 6-position.

-

Chlorination: Prepare a solution of N-chlorosuccinimide (NCS) in anhydrous THF. Add this solution dropwise to the cold (-78 °C) solution of the lithiated pyridine. The reaction is typically rapid.

-

Workup: After stirring for an additional hour at low temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent such as ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 2-(tert-Butyl)-6-chloropyridine.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents are extremely strong bases and are highly reactive towards water and other protic sources. Strict anhydrous conditions are essential to prevent quenching of the reagent and to ensure efficient lithiation.

-

Low Temperature: The lithiation of pyridines is typically performed at low temperatures (-78 °C) to control the reaction rate, prevent side reactions such as addition of the organolithium reagent to the pyridine ring, and maintain the stability of the lithiated intermediate.

-

Choice of Base: Both n-BuLi and LDA are effective for the deprotonation of pyridines. LDA is a non-nucleophilic base, which can be advantageous in preventing unwanted addition reactions.

-

Chlorinating Agent: NCS is a convenient and effective electrophilic chlorine source for trapping the organolithium intermediate.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-(tert-Butyl)-6-chloropyridine stems from the reactivity of the chlorine atom at the 2-position, which is activated towards both cross-coupling and nucleophilic aromatic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent readily participates in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds.[5][6]

Suzuki-Miyaura Coupling:

This reaction couples 2-(tert-Butyl)-6-chloropyridine with an organoboron reagent (typically a boronic acid or boronate ester) in the presence of a palladium catalyst and a base.

Exemplary Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, combine 2-(tert-Butyl)-6-chloropyridine, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Degassing: Degas the reaction mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The product is purified by column chromatography.

The bulky tert-butyl group can influence the choice of ligand for the palladium catalyst, with sterically hindered biaryl phosphine ligands often providing superior results for challenging couplings.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 and C6 positions towards nucleophilic attack. Consequently, the chlorine atom in 2-(tert-Butyl)-6-chloropyridine can be displaced by a variety of nucleophiles.

This reaction is particularly useful for introducing oxygen, nitrogen, and sulfur functionalities. The reaction is typically carried out in a polar aprotic solvent (e.g., DMF, DMSO) and often requires elevated temperatures. The use of a base is common to deprotonate the incoming nucleophile.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

A primary application of 2-(tert-Butyl)-6-chloropyridine is in the synthesis of kinase inhibitors.[7][8] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine core is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the ATP-binding site of many kinases.

The 2-(tert-butyl)-6-substituted pyridine scaffold allows for the construction of molecules where the tert-butyl group can occupy a hydrophobic pocket within the kinase active site, while the substituent introduced at the 6-position (via cross-coupling or SₙAr) can be elaborated to interact with other regions of the enzyme or to modulate the compound's physicochemical properties. This "grow-out" strategy from the versatile chloro-substituent is a cornerstone of modern fragment-based and lead optimization campaigns.

Safety and Handling

As a chlorinated organic compound, 2-(tert-Butyl)-6-chloropyridine should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[9][10]

-

Inhalation: Avoid inhaling vapors.[2]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

2-(tert-Butyl)-6-chloropyridine is a valuable and versatile building block for researchers in drug discovery and organic synthesis. Its unique combination of a sterically demanding tert-butyl group and a reactive chlorine atom on a pyridine core provides a powerful platform for the synthesis of complex molecules with tailored properties. A deep understanding of its synthesis, reactivity, and applications, as outlined in this guide, will enable scientists to effectively incorporate this key intermediate into their research programs, paving the way for the discovery of novel therapeutic agents.

References

- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). ScienceDirect. Retrieved January 3, 2026, from [Link]

- Syntheses and NMR spectra. (n.d.). Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]

- 2,6-DI-TERT-BUTYL-4-METHYLPYRIDINE. (n.d.). Organic Syntheses. Retrieved January 3, 2026, from [Link]

- A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4- tert-butyl -2,6- Dichloro-pendin. (2019). Google Patents.

- Process for the preparation of 2-chloropyridines. (1994). Google Patents.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Retrieved January 3, 2026, from [Link]

- Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. (2015). ResearchGate. Retrieved January 3, 2026, from [Link]

- Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

- Synthesis method of bipyridine compound. (2019). Google Patents.

- Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2019). MDPI. Retrieved January 3, 2026, from [Link]

- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). PubMed Central. Retrieved January 3, 2026, from [Link]

- Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. (2011). PubMed. Retrieved January 3, 2026, from [Link]

- The Suzuki Reaction. (2014). UC Berkeley College of Chemistry. Retrieved January 3, 2026, from [Link]

- Synthetic Routes to Approved Drugs Containing a Spirocycle. (2020). MDPI. Retrieved January 3, 2026, from [Link]

- Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues. (n.d.). Lookchem. Retrieved January 3, 2026, from [Link]

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications. Retrieved January 3, 2026, from [Link]

- 2-(tert-Butyl)-6-chloropyridine, 95% Purity, C9H12ClN, 100 mg. (n.d.). CP Lab Safety. Retrieved January 3, 2026, from [Link]

- Method for producing 2-chloropyridine and 2,6-chloropyridine through organic solvent method. (2014). Google Patents.

Sources

- 1. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(tert-butyl)-6-chloropyridine 95% | CAS: 97691-23-1 | AChemBlock [achemblock.com]

- 3. researchgate.net [researchgate.net]

- 4. CN110041249A - A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4- tert-butyl -2,6- Dichloro-pendin - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 2-tert-Butoxy-6-chloropyridine 97 547740-43-2 [sigmaaldrich.com]

2-(tert-Butyl)-6-chloropyridine physical properties

An In-depth Technical Guide to the Physicochemical Properties of 2-(tert-Butyl)-6-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(tert-Butyl)-6-chloropyridine is a substituted pyridine derivative that serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a sterically demanding tert-butyl group and a reactive chlorine atom, makes it a key intermediate for creating complex molecular architectures. The tert-butyl group can influence the molecule's conformation and reactivity, while the chlorine atom provides a handle for cross-coupling reactions and other nucleophilic substitutions. This guide offers a comprehensive overview of its core physical properties, spectroscopic signature, and essential handling protocols, grounded in established scientific principles to support its effective application in research and development.

Chemical Identity and Core Identifiers

Precise identification is the foundation of all chemical research. The following identifiers are crucial for locating and verifying information about 2-(tert-Butyl)-6-chloropyridine in databases, literature, and regulatory documents.

| Identifier | Value | Source |

| CAS Number | 97691-23-1 | [1][2][3][4] |

| Molecular Formula | C₉H₁₂ClN | [1][3] |

| Molecular Weight | 169.65 g/mol | [1][3] |

| IUPAC Name | 2-(tert-butyl)-6-chloropyridine | [3] |

| Common Synonyms | 2-Chloro-6-tert-butylpyridine; 2-chloro-6-(1,1-dimethylethyl)-Pyridine | [1] |

| SMILES | CC(C)(C)C1=NC(Cl)=CC=C1 | [3] |

Physicochemical Properties

The physical state and properties of a compound dictate its handling, reaction conditions, and purification methods. While extensive experimental data for this specific molecule is not uniformly available across all public literature, the known properties and expert analysis based on its structure are summarized below.

| Property | Observed Value / Expert Analysis | Source / Rationale |

| Appearance | Light yellow liquid or yellow to colorless oil. | [3][4] |

| Purity (Commercial) | Typically ≥95%. | [3][4] |

| Boiling Point | Data not readily available in cited literature. Expected to be significantly higher than pyridine (115 °C) due to increased molecular weight and van der Waals forces. Distillation under reduced pressure is recommended to prevent thermal decomposition. | [4] |

| Melting Point | Data not available; the compound is a liquid at room temperature. | [4] |

| Density | Data not available. | [4] |

| Solubility | Data not available, but based on its structure, it is predicted to be soluble in common organic solvents like chloroform, dichloromethane, ethyl acetate, and hexanes. | [4] |

| Storage Conditions | Store in a cool, dry place. Recommended temperatures range from 0-8 °C to general room temperature (20-22 °C). Should be sealed to prevent moisture ingress and potential hydrolysis. | [3][4] |

Spectroscopic Signature: A Guide to Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of 2-(tert-Butyl)-6-chloropyridine. While specific spectra from suppliers are often proprietary, the expected spectral characteristics can be reliably predicted based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.

-

~1.3-1.5 ppm (Singlet, 9H): This prominent upfield signal corresponds to the nine equivalent protons of the tert-butyl group.[5] Its singlet multiplicity arises because there are no adjacent protons, and its high integration value is a hallmark of the tert-butyl moiety.

-

~7.0-7.8 ppm (Multiplets, 3H): Three distinct signals are expected in the aromatic region, corresponding to the three protons on the pyridine ring. Their specific chemical shifts and coupling patterns (doublets and a triplet) would confirm the 2,6-disubstitution pattern.

-

-

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms.

-

~30-35 ppm: Resonances for the methyl carbons of the tert-butyl group.

-

~40-45 ppm: A quaternary carbon signal for the C(CH₃)₃ carbon.

-

~120-165 ppm: Five distinct signals in the aromatic region corresponding to the five carbons of the pyridine ring (three CH and two quaternary carbons bonded to the chloro and tert-butyl groups).

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which serve as a molecular fingerprint. In a typical electron ionization (EI) experiment, the following would be expected:

-

Molecular Ion (M⁺): A peak at m/z ≈ 169, corresponding to the intact molecule. The presence of a chlorine atom will result in a characteristic M+2 peak (at m/z ≈ 171) with an intensity of about one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

-

Key Fragments:

-

[M-15]⁺: Loss of a methyl group from the tert-butyl moiety.

-

[M-57]⁺: Loss of the entire tert-butyl group, a very common and often prominent fragmentation pathway for such compounds.[6]

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

-

~2960-2870 cm⁻¹: C-H stretching vibrations from the tert-butyl group.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

-

~1100-1000 cm⁻¹: C-Cl stretching vibration. The exact position can vary but confirms the presence of the chloro-substituent.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent. The following information is derived from safety data sheets for 2-(tert-Butyl)-6-chloropyridine and related compounds.

-

GHS Pictogram: GHS07 (Exclamation Mark)[3]

-

Signal Word: Warning[3]

-

Hazard Statements: [3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Standard laboratory PPE is required, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Experimental Protocols and Methodologies

The following sections describe the underlying principles and workflows for determining the key properties of 2-(tert-Butyl)-6-chloropyridine, reflecting an expert approach to chemical characterization.

Workflow: Determination of Boiling Point via Vacuum Distillation

For high-boiling point liquids or thermally sensitive compounds, determining the boiling point at atmospheric pressure can lead to decomposition. Vacuum distillation is the standard technique to circumvent this. The causality is clear: by lowering the pressure, the boiling point of the liquid is reduced, allowing for distillation at a lower, non-destructive temperature.

Caption: Integrated Workflow for Spectroscopic Structure Verification.

References

-

CAS 97691-23-1 | 2-(tert-Butyl)-6-chloropyridine | MFCD15526818. (n.d.). Hoffman Fine Chemicals. Retrieved January 3, 2026, from [Link]

-

2,6-Di-tert-butylpyridine | C13H21N | CID 68510. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

Syntheses and NMR spectra. (n.d.). The Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]

-

SAFETY DATA SHEET. (2024, January 22). Fisher Scientific. Retrieved January 3, 2026, from [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center. Retrieved January 3, 2026, from [Link]

-

2-tert-Butylpyridine. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]

-

2,6-di-tert-butylpyridine | CAS#:585-48-8. (n.d.). Chemsrc. Retrieved January 3, 2026, from [Link]

-

t-Butyl group towers over other 1H resonances. (n.d.). ACD/Labs. Retrieved January 3, 2026, from [Link]

-

CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). (n.d.). CHEMISTRY 1000. Retrieved January 3, 2026, from [Link]

-

2,6-Di-tert-butyl-4-methylpyridine | C14H23N | CID 98898. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

2-tert-butylpyridine - 5944-41-2. (n.d.). ChemSynthesis. Retrieved January 3, 2026, from [Link]

-

2,6-Di-tert-butylpyridine. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

-

2-tert-Butylpyridine. (n.d.). NIST WebBook, IR Spectrum. Retrieved January 3, 2026, from [Link]

Sources

- 1. 2-tert-butyl-6-chloropyridine | 97691-23-1 [amp.chemicalbook.com]

- 2. 2-tert-butyl-6-chloropyridine | 97691-23-1 [m.chemicalbook.com]

- 3. 2-(tert-butyl)-6-chloropyridine 95% | CAS: 97691-23-1 | AChemBlock [achemblock.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. acdlabs.com [acdlabs.com]

- 6. 2-tert-Butylpyridine [webbook.nist.gov]

2-(tert-Butyl)-6-chloropyridine synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(tert-Butyl)-6-chloropyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-(tert-Butyl)-6-chloropyridine, a key intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the prevalent synthetic route, including mechanistic insights, step-by-step experimental protocols, and characterization data. By grounding the discussion in established chemical principles and citing authoritative sources, this guide aims to serve as a practical and reliable resource for the laboratory-scale synthesis of this important heterocyclic compound.

Introduction and Strategic Overview

2-(tert-Butyl)-6-chloropyridine is a sterically hindered pyridine derivative whose unique electronic and steric properties make it a valuable building block in organic synthesis. Its applications range from the development of novel catalysts and ligands to its incorporation into complex molecular architectures for pharmaceuticals. The synthesis of this compound is not trivial due to the bulky tert-butyl group, which influences the reactivity of the pyridine ring.

The most reliable and widely adopted synthetic strategy involves a two-step sequence starting from 2-tert-butylpyridine:

-

N-Oxidation: The pyridine nitrogen is first oxidized to form 2-tert-butylpyridine N-oxide. This step is crucial as it activates the pyridine ring for subsequent functionalization.

-

Deoxygenative Chlorination: The intermediate N-oxide is then treated with a chlorinating agent, which results in the regioselective installation of a chlorine atom at the C6 position and removal of the N-oxide oxygen.

This guide will dissect this pathway, providing the causal logic behind each procedural step and offering a robust, validated protocol.

Mechanistic Insights and Pathway Visualization

The synthetic transformation hinges on altering the electronic character of the pyridine ring. The nitrogen lone pair in pyridine deactivates the ring towards electrophilic substitution. The initial N-oxidation step reverses this effect.

Step 1: N-Oxidation of 2-tert-Butylpyridine

The oxidation of the pyridine nitrogen to an N-oxide is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The N-oxide functionality significantly alters the electron distribution in the ring, making the C2 and C6 positions electron-deficient and thus susceptible to nucleophilic attack.

Step 2: Deoxygenative Chlorination

The introduction of a chlorine atom is accomplished by reacting the 2-tert-butylpyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction proceeds via a mechanism where the N-oxide oxygen attacks the electrophilic center of the chlorinating agent (e.g., the phosphorus atom in POCl₃). This is followed by a nucleophilic attack of the chloride ion at the C6 position of the pyridine ring. The bulky tert-butyl group at the C2 position sterically hinders attack at that site, leading to high regioselectivity for the C6 position. A subsequent elimination sequence removes the oxygen atom and regenerates the aromatic pyridine ring, yielding the final product.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic pathway from 2-tert-butylpyridine to 2-(tert-Butyl)-6-chloropyridine.

Detailed Experimental Protocols

The following protocols are synthesized from established procedures and represent a reliable method for the preparation of 2-(tert-Butyl)-6-chloropyridine.

Protocol 1: Synthesis of 2-tert-Butylpyridine N-oxide

Rationale: This procedure uses m-CPBA, a common and effective oxidizing agent for forming N-oxides. Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and dissolves both the starting material and the reagent. The reaction is run at a low temperature initially to control the exothermic reaction and then allowed to warm to ensure completion. The aqueous sodium bisulfite and sodium bicarbonate workup steps are critical for quenching excess m-CPBA and removing the m-chlorobenzoic acid byproduct, respectively.

Step-by-Step Procedure:

-

Dissolve 2-tert-butylpyridine (1.0 eq) in dichloromethane (DCM, approx. 5-10 mL per gram of starting material).

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture to 0 °C and quench by slowly adding a 10% aqueous solution of sodium bisulfite until a starch-iodide paper test is negative (indicating no remaining peroxide).

-

Add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproduct.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-oxide, which can often be used in the next step without further purification.

Protocol 2: Synthesis of 2-(tert-Butyl)-6-chloropyridine

Rationale: Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and the solvent in this procedure, which is common for this type of transformation. The reaction is performed at reflux to provide the necessary thermal energy to overcome the activation barrier for the deoxygenative chlorination. The slow, careful quenching with ice is a critical safety step, as the reaction of POCl₃ with water is highly exothermic and liberates HCl gas. The final basic workup neutralizes the acidic mixture, and extraction isolates the desired product.

Step-by-Step Procedure:

-

Carefully add the crude 2-tert-butylpyridine N-oxide (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

-

Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic process.

-

Once the quench is complete, carefully neutralize the acidic solution to pH 8-9 by the slow addition of a strong base, such as 30% aqueous sodium hydroxide (NaOH), while cooling in an ice bath.

-

Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-(tert-Butyl)-6-chloropyridine as a colorless oil.

Data Summary and Characterization

The following table summarizes typical reaction parameters and expected outcomes.

| Parameter | Step 1: N-Oxidation | Step 2: Chlorination |

| Key Reagent | m-CPBA | POCl₃ |

| Solvent | Dichloromethane (DCM) | None (POCl₃ as solvent) |

| Temperature | 0 °C to Room Temp. | Reflux (~105 °C) |

| Typical Reaction Time | 12-16 hours | 2-4 hours |

| Typical Yield | >90% (crude) | 60-80% (after purification) |

Characterization Data for 2-(tert-Butyl)-6-chloropyridine:

-

Appearance: Colorless to pale yellow oil.

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.55 (t, 1H), ~7.25 (d, 1H), ~7.05 (d, 1H), ~1.35 (s, 9H).

-

¹³C NMR (CDCl₃, 101 MHz): δ ~167.5, 151.0, 139.0, 121.0, 118.5, 37.0, 30.0.

-

Mass Spec (EI): m/z (%) = 169 (M⁺), 154 (M⁺ - CH₃).

Safety and Handling Considerations

-

m-CPBA: A potentially explosive solid, especially upon impact or heating. It is a strong oxidizing agent and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. It reacts violently with water, releasing heat and toxic HCl gas. All manipulations must be conducted in a certified chemical fume hood. Use acid-resistant gloves and a face shield.

-

Workup Procedures: The quenching of both reactions is highly exothermic and requires careful, slow addition of reagents with adequate cooling to prevent runaway reactions.

Conclusion

The synthesis of 2-(tert-Butyl)-6-chloropyridine is most effectively achieved through a two-step process involving N-oxidation of 2-tert-butylpyridine followed by deoxygenative chlorination with phosphorus oxychloride. This pathway is reliable and benefits from the high regioselectivity imparted by the sterically demanding tert-butyl group. Careful control of reaction conditions and adherence to safety protocols, particularly during the workup stages, are paramount for the successful and safe execution of this synthesis. The detailed protocols and mechanistic rationale provided herein offer a solid foundation for researchers requiring this valuable synthetic intermediate.

References

Spectroscopic Characterization of 2-(tert-Butyl)-6-chloropyridine: A Technical Guide

Introduction

2-(tert-Butyl)-6-chloropyridine is a substituted pyridine derivative with significant potential in organic synthesis and as a building block in the development of novel pharmaceuticals and materials. The precise elucidation of its molecular structure is paramount for its application and for ensuring the integrity of subsequent research. This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(tert-Butyl)-6-chloropyridine, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Drawing upon established principles of spectroscopic interpretation and comparative data from analogous structures, this document serves as a predictive guide for researchers, scientists, and drug development professionals. The insights provided herein are designed to facilitate the identification and characterization of this compound, ensuring a high degree of scientific rigor.

Molecular Structure and Expected Spectroscopic Features

The structure of 2-(tert-Butyl)-6-chloropyridine, with the IUPAC name 2-(tert-butyl)-6-chloropyridine and CAS Number 97691-23-1[1][2][3], incorporates a pyridine ring substituted with a sterically demanding tert-butyl group at the 2-position and a chlorine atom at the 6-position. This substitution pattern dictates a unique electronic and steric environment, which in turn governs its spectroscopic signatures.

Figure 1: Molecular Structure of 2-(tert-Butyl)-6-chloropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-(tert-Butyl)-6-chloropyridine.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, exhibiting signals corresponding to the tert-butyl group and the three protons on the pyridine ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| C(CH₃)₃ | ~1.3 - 1.5 | Singlet (s) | N/A | 9H |

| Pyridine-H4 | ~7.6 - 7.8 | Triplet (t) | ~7.5 - 8.0 | 1H |

| Pyridine-H3 | ~7.2 - 7.4 | Doublet (d) | ~7.5 - 8.0 | 1H |

| Pyridine-H5 | ~7.1 - 7.3 | Doublet (d) | ~7.5 - 8.0 | 1H |

Causality Behind Predictions:

-

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet due to the absence of adjacent protons for coupling. Their chemical shift will be in the typical upfield aliphatic region.

-

Pyridine Protons: The pyridine ring protons will appear in the aromatic region. The H4 proton, being flanked by two other protons, is predicted to be a triplet. The H3 and H5 protons will each appear as doublets due to coupling with H4. The electron-withdrawing effects of the nitrogen atom and the chlorine substituent will deshield these protons, causing them to resonate at a lower field compared to benzene. The relative positions of H3 and H5 can be influenced by the steric and electronic effects of the adjacent substituents.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C(CH₃)₃ | ~30 - 35 |

| C(CH₃)₃ | ~35 - 40 |

| Pyridine-C4 | ~135 - 140 |

| Pyridine-C3 | ~120 - 125 |

| Pyridine-C5 | ~118 - 123 |

| Pyridine-C2 | ~160 - 165 |

| Pyridine-C6 | ~150 - 155 |

Causality Behind Predictions:

-

tert-Butyl Carbons: The methyl carbons of the tert-butyl group will appear at a higher field, while the quaternary carbon will be slightly downfield.

-

Pyridine Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region. The C2 and C6 carbons, being directly attached to the nitrogen and the substituents, will be the most downfield. The presence of the electronegative chlorine atom will significantly influence the chemical shift of C6. The chemical shifts of C3, C4, and C5 are predicted based on the expected electronic distribution within the substituted pyridine ring.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Workflow for NMR Analysis:

Figure 2: Workflow for NMR Data Acquisition and Processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong |

| C=C and C=N ring stretching | 1400 - 1600 | Medium to Strong |

| C-Cl stretch | 600 - 800 | Strong |

Interpretation of IR Data:

-

The presence of both aromatic and aliphatic C-H stretching vibrations will be evident.

-

A series of characteristic peaks in the 1400-1600 cm⁻¹ region will confirm the presence of the pyridine ring.

-

A strong absorption band in the lower frequency region (600-800 cm⁻¹) is expected for the C-Cl stretching vibration, which is a key indicator of the chloro-substitution.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the 2-(tert-Butyl)-6-chloropyridine sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.

-

Data Acquisition: Collect the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula for 2-(tert-Butyl)-6-chloropyridine is C₉H₁₂ClN, with a molecular weight of approximately 169.65 g/mol [1].

Predicted Mass Spectrum Features (Electron Ionization - EI):

| m/z | Predicted Ion | Interpretation |

| 169/171 | [M]⁺ | Molecular ion peak (with isotopic pattern for Cl) |

| 154/156 | [M - CH₃]⁺ | Loss of a methyl group |

| 114 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl group |

| 78 | [C₅H₄N]⁺ | Pyridine radical cation |

Key Fragmentation Pathways:

The primary fragmentation pathway in EI-MS is expected to be the loss of a methyl radical from the tert-butyl group to form a stable carbocation. Another significant fragmentation will be the cleavage of the C-C bond between the pyridine ring and the tert-butyl group.

Figure 3: Predicted Major Fragmentation Pathways in EI-MS.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile compounds like 2-(tert-Butyl)-6-chloropyridine.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Method Development:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port.

-

Temperature Program: Start with an initial oven temperature of around 50-70°C, hold for a few minutes, then ramp the temperature up to around 250°C.

-

-

MS Method Development:

-

Ionization Mode: Use Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range of m/z 40-300.

-

-

Data Analysis:

-

Identify the peak corresponding to 2-(tert-Butyl)-6-chloropyridine in the total ion chromatogram.

-

Extract the mass spectrum for that peak and analyze the molecular ion and fragmentation pattern.

-

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of 2-(tert-Butyl)-6-chloropyridine. By understanding the expected NMR, IR, and MS data, researchers can confidently identify and verify the structure of this important chemical intermediate. The provided experimental protocols offer a starting point for robust and reliable data acquisition. Adherence to these guidelines will ensure a high level of scientific integrity in studies involving this compound.

References

-

Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 383–394. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

PubChem. (n.d.). 2-tert-Butylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Di-tert-butyl-4-methylpyridine. Wiley-VCH GmbH. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Reactivity Profile of 2-(tert-Butyl)-6-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Sterically Hindered Building Block

2-(tert-Butyl)-6-chloropyridine is a substituted pyridine derivative of significant interest in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique structural feature, a bulky tert-butyl group positioned ortho to both the nitrogen atom and the chloro substituent, imparts a distinct reactivity profile that sets it apart from less hindered 2-halopyridines. This steric hindrance profoundly influences its participation in a variety of chemical transformations, often enabling unique selectivity and affording access to complex molecular architectures that are otherwise difficult to synthesize.

The pyridine core is a ubiquitous motif in pharmaceuticals and bioactive natural products. The ability to selectively functionalize this ring system is therefore of paramount importance. 2-(tert-Butyl)-6-chloropyridine serves as a versatile scaffold, where the chloro group acts as a versatile handle for a multitude of transformations, including nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. The tert-butyl group, while sterically demanding, also serves to modulate the electronic properties of the pyridine ring and can play a crucial role in directing reactions to other positions on the ring through metalation.

This guide provides a comprehensive overview of the reactivity of 2-(tert-Butyl)-6-chloropyridine, delving into its synthesis and its behavior in key classes of organic reactions. By understanding the interplay of sterics and electronics that govern its reactivity, researchers can strategically employ this building block to accelerate the discovery and development of novel chemical entities.

Synthesis of 2-(tert-Butyl)-6-chloropyridine

The primary synthetic routes to 2-(tert-Butyl)-6-chloropyridine often start from readily available pyridine derivatives. A common strategy involves the introduction of the tert-butyl group onto the pyridine ring, followed by chlorination.

One reported method involves the reaction of a pyridine precursor with tert-butyllithium.[1] A related approach has been utilized for the synthesis of 4,4′-di-tert-butyl-2,2′-bipyridine, which proceeds through a 4-tert-butyl-2-chloropyridine intermediate.[2] This intermediate is synthesized by reacting 4-tert-butylpyridine with peracetic acid to form the N-oxide, which is then treated with phosphoryl chloride to install the chlorine at the 2-position.[2]

A general representation of the synthesis can be visualized as a two-step process: tert-butylation followed by chlorination. The specific reagents and conditions can be adapted based on the desired scale and available starting materials.

Core Reactivity Profile

The reactivity of 2-(tert-Butyl)-6-chloropyridine is dominated by three main classes of transformations:

-

Nucleophilic Aromatic Substitution (SNA r) : Direct displacement of the chloride by a nucleophile.

-

Transition-Metal-Catalyzed Cross-Coupling Reactions : Formation of new carbon-carbon and carbon-heteroatom bonds.

-

Directed Metalation : Deprotonation of the pyridine ring at a specific position, facilitated by the existing substituents.

The bulky tert-butyl group plays a pivotal role in each of these reaction types, influencing reaction rates, regioselectivity, and the stability of intermediates.

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution on pyridine rings is a well-established transformation.[3][4] The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. In 2-(tert-Butyl)-6-chloropyridine, the chlorine atom at the 2-position is a suitable leaving group for SNA r reactions.

However, the steric hindrance imposed by the adjacent tert-butyl group can significantly impact the rate of these reactions. Nucleophiles must approach the C-2 carbon from a trajectory that minimizes steric clash with the bulky alkyl group. This steric impediment can be advantageous, as it can lead to increased selectivity when other reactive sites are present in the molecule.

Common nucleophiles employed in SNA r reactions with 2-halopyridines include amines, alkoxides, and thiols.[5] The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex intermediate.[6] The stability of this intermediate is crucial for the reaction to proceed.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are often used to facilitate the formation of the charged Meisenheimer intermediate.

-

Temperature: Due to the steric hindrance, elevated temperatures are often required to overcome the activation energy barrier for nucleophilic attack.

-

Base: When using nucleophiles like amines or thiols, a base is often added to deprotonate the nucleophile, increasing its nucleophilicity, or to neutralize the HCl generated during the reaction.

Transition-Metal-Catalyzed Cross-Coupling Reactions

2-(tert-Butyl)-6-chloropyridine is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[7][8][9] These reactions are powerful tools for the formation of C-C and C-N bonds and have become indispensable in modern drug discovery.[10][11] The chlorine atom serves as the electrophilic partner in these transformations.

a) Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[12][13][14] 2-(tert-Butyl)-6-chloropyridine can be effectively coupled with a wide range of aryl and heteroaryl boronic acids and their esters.

The choice of palladium catalyst and ligand is critical for achieving high yields, especially with a sterically hindered substrate. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, are often employed to facilitate the oxidative addition of the palladium(0) species to the C-Cl bond and promote the subsequent reductive elimination step.[15][16][17]

Workflow for a Typical Suzuki-Miyaura Coupling:

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

b) Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[10][18] This reaction is of immense importance in the synthesis of pharmaceuticals, many of which are aryl amines.[11][19] 2-(tert-Butyl)-6-chloropyridine can be coupled with a variety of primary and secondary amines using this methodology.

Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination on this sterically encumbered substrate is highly dependent on the catalyst system. The use of specialized phosphine ligands is crucial to overcome the steric hindrance and promote the key steps of the catalytic cycle.[20]

References

- 1. 2,6-Di-tert-butylpyridine - Wikipedia [en.wikipedia.org]

- 2. JP6412038B2 - Synthesis method of bipyridine compound - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. atlanchimpharma.com [atlanchimpharma.com]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. macmillan.princeton.edu [macmillan.princeton.edu]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. research.rug.nl [research.rug.nl]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 2-(tert-Butyl)-6-chloropyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(tert-Butyl)-6-chloropyridine, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive quantitative solubility data in public literature, this document emphasizes the foundational principles governing the solubility of this molecule and presents a detailed, field-proven experimental protocol for its determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to empower informed solvent selection for synthesis, purification, and formulation.

Introduction: The Significance of 2-(tert-Butyl)-6-chloropyridine

2-(tert-Butyl)-6-chloropyridine is a substituted pyridine derivative of increasing importance in the development of novel therapeutics and specialized chemicals. Its unique structural combination—a bulky, non-polar tert-butyl group and an electron-withdrawing chloro group on the pyridine ring—imparts specific physicochemical properties that are critical to its reactivity and application. Understanding the solubility of this intermediate is paramount for optimizing reaction kinetics, designing efficient purification strategies such as crystallization, and developing stable formulations. A thorough grasp of its behavior in various organic solvents is not merely academic; it is a cornerstone of scalable, reproducible, and efficient chemical processes.

Physicochemical Properties and Predicted Solubility Profile

To understand the solubility of 2-(tert-Butyl)-6-chloropyridine, we must first examine its molecular structure and inherent properties.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClN | [1] |

| Molecular Weight | 169.65 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 81-82 °C | [2] |

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of 2-(tert-Butyl)-6-chloropyridine presents a nuanced case. The pyridine ring and the nitrogen atom introduce a degree of polarity and the potential for hydrogen bonding. Conversely, the large tert-butyl group is distinctly non-polar and introduces significant steric hindrance around the nitrogen atom. The chloro group adds to the molecule's polarity.

Based on these features, we can predict a general solubility profile:

-

High Solubility in Non-Polar and Moderately Polar Aprotic Solvents: The significant non-polar character imparted by the tert-butyl group suggests good solubility in solvents like hexanes, toluene, diethyl ether, and ethyl acetate. Chlorinated solvents such as dichloromethane and chloroform are also expected to be effective. For instance, the analogous compounds chlorobenzene and tert-butylbenzene are readily miscible with many organic solvents.[3][4][5][6]

-

Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like tetrahydrofuran (THF), acetone, and acetonitrile, which are polar but cannot donate hydrogen bonds, are likely to be effective. 2,6-Lutidine, a structurally similar compound, is soluble in THF and dimethylformamide (DMF).[7][8]

-

Limited Solubility in Polar Protic Solvents: The bulky tert-butyl group can sterically hinder the nitrogen atom, potentially disrupting hydrogen bonding with protic solvents like ethanol and methanol. While some solubility is expected due to the polar pyridine ring, it may be limited compared to less hindered pyridines. For example, 2-chloropyridine is sparingly soluble in water.[9] The very low water solubility of tert-butylbenzene further supports this prediction.[10][5]

The following diagram illustrates the key structural features influencing the solubility of 2-(tert-Butyl)-6-chloropyridine.

Caption: Key structural features of 2-(tert-Butyl)-6-chloropyridine.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of published quantitative data, an experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a compound in a given solvent at a specific temperature.

Causality in Experimental Design

The choice of the isothermal shake-flask method is deliberate. It ensures that the system reaches thermodynamic equilibrium, providing a true measure of saturation solubility. Alternative methods, such as rapid evaporation techniques, can sometimes lead to supersaturated and inaccurate results. The inclusion of a centrifugation step is critical to ensure that all suspended microparticles are removed before analysis, a common source of error.

Step-by-Step Experimental Workflow

Materials and Equipment:

-

2-(tert-Butyl)-6-chloropyridine (purity ≥95%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)

Protocol:

-

Preparation of Supersaturated Solutions:

-

To a series of vials, add a known volume (e.g., 5.0 mL) of each selected organic solvent.

-

Add an excess amount of 2-(tert-Butyl)-6-chloropyridine to each vial to ensure that a solid/liquid equilibrium can be achieved. The goal is to have undissolved solute present after equilibration.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A duration of 24-48 hours is typically recommended.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15 minutes to further facilitate the separation of undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask.

-

Record the exact volume of the filtered supernatant.

-

-

Quantification:

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

Prepare a series of calibration standards of 2-(tert-Butyl)-6-chloropyridine in the same solvent.

-

Analyze the calibration standards and the diluted sample using the chosen chromatographic method.

-

Construct a calibration curve and determine the concentration of 2-(tert-Butyl)-6-chloropyridine in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

The following diagram outlines this experimental workflow.

Caption: Isothermal shake-flask method workflow.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Solvent Type | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Hexane | Non-Polar | 25 | Experimental Value | Calculated Value |

| Toluene | Non-Polar (Aromatic) | 25 | Experimental Value | Calculated Value |

| Dichloromethane | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Tetrahydrofuran | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |

The results should be interpreted in the context of the molecular structure and solvent properties. For example, a high solubility in hexane would confirm the dominant role of the non-polar tert-butyl group. Comparing the solubility in ethanol versus acetone can provide insights into the impact of hydrogen bonding.

Conclusion

While a comprehensive public database for the solubility of 2-(tert-Butyl)-6-chloropyridine is not yet available, this guide provides the theoretical framework and a robust experimental protocol for its determination. By understanding the interplay of its functional groups and employing a validated methodology, researchers can confidently select appropriate solvents to optimize their chemical processes. This systematic approach ensures reproducibility and provides a solid foundation for process development and scale-up in the pharmaceutical and agrochemical industries.

References

-

Solubility of Things. (n.d.). Chlorobenzene. Retrieved from [Link]

-

Sunrise Group. (n.d.). Chlorobenzene. Retrieved from [Link]

-

Solubility of Things. (n.d.). tert-Butylbenzene. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1,3,5-tri-tert-butylbenzene. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Lutidine. Retrieved from [Link]

-

National Toxicology Program. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

PubChem. (n.d.). Chlorobenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butylbenzene. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butylbenzene. Retrieved from [Link]

-

Sciencemadness Wiki. (2021). Chlorobenzene. Retrieved from [Link]

-

ChemBK. (n.d.). 2,6-Lutidine 2,6-Dimethylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Di-tert-butylpyridine. Retrieved from [Link]

-

Cheméo. (n.d.). 2-tert-Butylpyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,6-Di-tert-butylpyridine. Retrieved from [Link]

-

NIST. (n.d.). 2-tert-Butylpyridine. Retrieved from [Link]

-

Organic Chemistry @ CU Boulder. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

- 1. 2-(tert-butyl)-6-chloropyridine 95% | CAS: 97691-23-1 | AChemBlock [achemblock.com]

- 2. 2-tert-butyl-6-chloropyridine | 97691-23-1 [m.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Chlorobenzene - Aromatic Compounds - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]

- 5. Tert-Butylbenzene | C10H14 | CID 7366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chlorobenzene - Sciencemadness Wiki [sciencemadness.org]

- 7. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]

- 8. 2,6-Lutidine | 108-48-5 [chemicalbook.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. solubilityofthings.com [solubilityofthings.com]

A Technical Guide to 2-(tert-Butyl)-6-chloropyridine: Commercial Availability, Synthetic Utility, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-(tert-Butyl)pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a "privileged structure," a core motif frequently found in biologically active compounds and approved pharmaceuticals.[1][2] Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and influence the physicochemical properties of a molecule makes it a valuable component in drug design. The strategic introduction of substituents onto the pyridine ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. Among the vast array of substituted pyridines, 2-(tert-Butyl)-6-chloropyridine has emerged as a key building block, offering a unique combination of steric bulk and a reactive handle for further chemical modification.

The tert-butyl group, a sterically demanding moiety, can serve multiple purposes in drug design. It can provide a significant potency boost by occupying specific hydrophobic pockets in a target protein. Furthermore, its bulk can act as a metabolic shield, hindering the enzymatic degradation of nearby functional groups and thereby improving the metabolic stability of a drug candidate. The chloro substituent at the 6-position provides a versatile reactive site for a variety of cross-coupling reactions, enabling the efficient construction of complex molecular architectures. This guide provides an in-depth technical overview of the commercial availability of 2-(tert-Butyl)-6-chloropyridine, its synthetic applications with a focus on palladium-catalyzed cross-coupling reactions, and its utility in the development of novel therapeutics.

Commercial Availability and Physicochemical Properties

2-(tert-Butyl)-6-chloropyridine is readily available from a range of chemical suppliers. Researchers can procure this reagent in various quantities, from laboratory-scale amounts to bulk quantities suitable for process development.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight |

| Various Commercial Suppliers | Typically ≥95% | 97691-23-1 | C₉H₁₂ClN | 169.65 g/mol |

Table 1: Commercial Availability of 2-(tert-Butyl)-6-chloropyridine

Synthetic Utility: A Versatile Precursor for Complex Molecules

The synthetic value of 2-(tert-Butyl)-6-chloropyridine lies in the reactivity of its C-Cl bond, which readily participates in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[3][4] While the coupling of 2-chloropyridines can be challenging due to the potential for catalyst inhibition by the pyridine nitrogen, optimized conditions have been developed to effectively couple these substrates.[5]

Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol is a general guideline for the Suzuki-Miyaura coupling of a 2-halopyridine with an arylboronic acid and should be optimized for specific substrates.[6]

-

Reaction Setup: To an oven-dried Schlenk tube, add 2-(tert-Butyl)-6-chloropyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

-

Catalyst and Ligand Addition: Add the palladium catalyst, for example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand like SPhos (2-4 mol%).

-

Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas, such as argon or nitrogen, three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water, via syringe.

-

Reaction: Heat the reaction mixture to a temperature between 80-110 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 2-(tert-butyl)-6-arylpyridine.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[7][8] This reaction allows for the formation of a C-N bond between an aryl halide and a primary or secondary amine, a transformation that is often challenging to achieve through traditional methods.[2]

Detailed Experimental Protocol: A Representative Buchwald-Hartwig Amination

The following is a general procedure for the Buchwald-Hartwig amination of an aryl chloride, which can be adapted for 2-(tert-Butyl)-6-chloropyridine.[9]

-

Catalyst Pre-formation (optional but recommended): In a nitrogen-filled glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium source (e.g., Pd(OAc)₂, 1.5 mol%), a bulky phosphine ligand (e.g., XPhos, 3.0 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 2.0 equiv.). Add a degassed aprotic solvent such as toluene. Stir the mixture at room temperature for a few minutes to form the active catalyst.

-

Addition of Reactants: To the pre-formed catalyst mixture, add 2-(tert-Butyl)-6-chloropyridine (1.0 equiv.) and the desired primary or secondary amine (1.1-1.5 equiv.).

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor its progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(tert-butyl)-6-aminopyridine derivative.

Application in Drug Discovery and Medicinal Chemistry

The 2-(tert-butyl)pyridine moiety, readily accessible from 2-(tert-Butyl)-6-chloropyridine, is a valuable scaffold in the design of novel therapeutic agents. Its incorporation into a drug candidate can significantly impact its biological activity and pharmacokinetic properties.

Case Study: Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase that has been implicated in a variety of diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[10] As such, it is an attractive target for drug discovery. Several GSK-3 inhibitors incorporating a pyridine core have been developed.[11] While specific examples starting directly from 2-(tert-Butyl)-6-chloropyridine are not extensively detailed in publicly available literature, the synthesis of analogs is a logical application. The tert-butyl group can be strategically employed to probe hydrophobic pockets within the ATP-binding site of GSK-3, potentially leading to enhanced potency and selectivity.

The Role of the tert-Butyl Group in Pharmacokinetics

The introduction of a tert-butyl group can have a profound effect on the absorption, distribution, metabolism, and excretion (ADME) properties of a drug molecule. Its lipophilic nature can enhance membrane permeability and absorption. However, the most significant impact is often on metabolic stability. The bulky tert-butyl group can sterically hinder the metabolic enzymes, such as cytochrome P450s, from accessing and modifying adjacent parts of the molecule, thereby reducing metabolic clearance and increasing the drug's half-life. It is important to note, however, that the tert-butyl group itself can be a site of metabolism, typically through oxidation to form hydroxylated or carboxylated metabolites.[12]

Structure-Activity Relationship (SAR) Considerations

When incorporating the 2-(tert-butyl)pyridine moiety into a lead compound, it is crucial to consider the structure-activity relationship (SAR). While the tert-butyl group can enhance potency, its bulkiness may also lead to a decrease in activity if it creates steric clashes with the target protein.[1] Therefore, a systematic exploration of the SAR is necessary to determine the optimal substitution pattern on the pyridine ring and to balance the desired increases in potency and metabolic stability with potential negative steric effects.

Conclusion

2-(tert-Butyl)-6-chloropyridine is a commercially available and synthetically versatile building block that provides a straightforward entry into the valuable 2-(tert-butyl)pyridine scaffold. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the efficient synthesis of a wide range of complex molecules. In the context of drug discovery, the strategic incorporation of the 2-(tert-butyl)pyridine moiety can lead to compounds with improved potency and pharmacokinetic properties. As researchers continue to explore new chemical space in the quest for novel therapeutics, the importance of key building blocks like 2-(tert-Butyl)-6-chloropyridine is set to grow.

References

- Buchwald, S. L., & Mauger, C. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Prakash, C., et al. (2005). Metabolism, excretion, and pharmacokinetics of (3-{[4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, an EP2 receptor-selective prostaglandin E2 agonist, in male and female Sprague-Dawley rats. Drug Metabolism and Disposition, 33(8), 1191-1201.

- MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.

- PubMed. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.

- MDPI. (2023). Discovery of Triazone Derivatives Containing Acylhydrazone and Phenoxypyridine Motifs as Novel Insecticidal and Antiphytopathogenic Fungus Agents. Molecules, 28(1), 356.